2-Amino-3-(4-iodophenyl)propan-1-OL
Overview
Description
2-Amino-3-(4-iodophenyl)propan-1-OL is a useful research compound. Its molecular formula is C9H12INO and its molecular weight is 277.1 g/mol. The purity is usually 95%.
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Scientific Research Applications
Cardioselectivity in Beta-Adrenoceptor Blocking Agents
A study by Rzeszotarski et al. (1979) focused on the synthesis of a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols, related to 2-Amino-3-(4-iodophenyl)propan-1-OL, for their potential use in cardioselective beta-adrenoceptor blocking agents. This research highlighted the cardioselectivity of certain compounds, which can be beneficial in the development of heart-related medications (Rzeszotarski et al., 1979).
Corrosion Inhibition
Gao, Liang, and Wang (2007) investigated the use of tertiary amines, including compounds related to this compound, as inhibitors for carbon steel corrosion. Their study found these compounds effective in retarding the anodic dissolution of iron, suggesting potential applications in corrosion protection (Gao, Liang, & Wang, 2007).
Development of Fluorescent Biomarkers
Pelizaro et al. (2019) explored the use of amphyphylic triazoanilines, synthesized from compounds including this compound, for creating fluorescent biomarkers. These biomarkers have potential applications in biodiesel quality control and other environmental health monitoring tasks (Pelizaro et al., 2019).
Synthesis of Cyclic Polyamines
Cassimjee, Marin, and Berglund (2012) described a method to synthesize circular polyamines using a variety of amino alcohols, including those related to this compound. These polyamines have applications in drug and gene delivery (Cassimjee, Marin, & Berglund, 2012).
Src Kinase Inhibitory and Anticancer Activities
Sharma et al. (2010) synthesized a series of 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives, akin to this compound, and evaluated them as Src kinase inhibitors with potential anticancer activities. This study indicated that certain derivatives could inhibit the growth of breast carcinoma cells (Sharma et al., 2010).
Properties
IUPAC Name |
2-amino-3-(4-iodophenyl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12INO/c10-8-3-1-7(2-4-8)5-9(11)6-12/h1-4,9,12H,5-6,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCOBLKNQSOAGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(CO)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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